(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Catalog No.
S13554771
CAS No.
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan...

Product Name

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

IUPAC Name

(1S,2R)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

PTQQMBJIYCKDMM-LHLIQPBNSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)OC)Cl)N)O

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with the molecular formula C10H14ClNO2C_{10}H_{14}ClNO_2 and a molecular weight of approximately 215.68 g/mol. The compound features a propanol backbone with an amino group at the first carbon and a hydroxyl group at the second carbon, along with a 3-chloro-4-methoxyphenyl group. The specific stereochemistry, indicated as (1S,2R), denotes the arrangement of atoms around its two chiral centers, which is crucial for its biological activity and interactions in

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The hydroxyl group can undergo oxidation or reduction, depending on the conditions and reagents used.
  • Formation of Derivatives: It can react with acids to form salts or esters, broadening its utility in synthetic chemistry.

These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds .

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has been studied for its potential biological activity. Its chiral nature allows it to interact selectively with biological targets, such as enzymes and receptors. Preliminary studies suggest it may exhibit pharmacological properties that could be beneficial in therapeutic contexts, particularly in areas related to neurochemistry and metabolic pathways .

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves several steps:

  • Starting Material: The process often begins with commercially available 3-chloro-4-methoxybenzaldehyde.
  • Reduction: The aldehyde is reduced to an alcohol using reducing agents like sodium borohydride.
  • Amination: The resulting alcohol undergoes amination to introduce the amino group, often using ammonia or amines in the presence of a catalyst.
  • Chiral Resolution: Finally, chiral resolution techniques such as chiral chromatography are employed to isolate the desired (1S,2R) enantiomer .

This compound has diverse applications across various fields:

  • Chemistry: Serves as a chiral building block in organic synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic effects; may serve as an intermediate in drug development.
  • Biochemical Research: Studied for its interactions with enzymes and other proteins, contributing to our understanding of biochemical pathways .

Studies on the interactions of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL have focused on its binding affinity to specific receptors and enzymes. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other non-covalent interactions that stabilize binding to target sites. This property is critical for understanding how this compound might influence biological processes at the molecular level .

Several compounds share structural similarities with (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OLC10H15NO2Lacks chlorine substituent; potential for different biological activity due to structural differences
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OLC10H14FNO2Contains fluorine instead of chlorine; may exhibit different pharmacological properties
(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OLC10H14ClNO2Different stereochemistry; could lead to variations in biological activity

These compounds highlight the uniqueness of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL in terms of its specific structure and potential applications in medicinal chemistry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.0713064 g/mol

Monoisotopic Mass

215.0713064 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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